molecular formula C5H3Cl2NO2 B1368763 4,5-Dichloro-1H-pyrrole-2-carboxylic acid CAS No. 39209-94-4

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B1368763
CAS No.: 39209-94-4
M. Wt: 179.99 g/mol
InChI Key: MNMMKOBJLQMWLQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3Cl2NO2. It is of significant interest in scientific research due to its unique physical and chemical properties, synthesis methods, and applications in various fields.

Scientific Research Applications

4,5-Dichloro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid can be synthesized through the chlorination of pyrrole-2-carboxylic acidThis reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the substituent introduced.
  • Oxidation reactions can produce carboxylated or hydroxylated derivatives.
  • Reduction reactions can lead to the formation of partially or fully reduced pyrrole derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Chloro-1H-pyrrole-2-carboxylic acid: Similar in structure but with only one chlorine atom.

    Pyrrole-2-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

    3,4-Dichloro-1H-pyrrole-2-carboxylic acid: Differently substituted, leading to variations in reactivity and applications

Uniqueness: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is unique due to the presence of two chlorine atoms at specific positions on the pyrrole ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMMKOBJLQMWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585419
Record name 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39209-94-4
Record name 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide in water (2 N, 0.80 ml, 0.16 mol) was added to a stirred solution of a mixture of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (Intermediate 59; 7.0 g, 0.033 mol) in THF (15 ml) at room temperature. The mixture was stirred at 50° C. for 8 h over 2 days. The reaction mixture was acidified with 10% HCl solution to a pH ˜2 and partitioned between EtOAc and water. The organic layer was dried over MgSO4 and concentrated in vacuo to give the title compound (4.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives?

A1: Current research suggests that reacting N-benzyl-5-oxoproline esters with phosphorus pentachloride (PCl5) offers the most effective pathway to synthesize this compound derivatives [, ]. This reaction proceeds through a series of chlorinated intermediates, ultimately yielding the desired product.

Q2: Why are this compound derivatives of interest to researchers?

A2: These compounds serve as valuable precursors in the synthesis of pyoluteorin-type compounds [, ]. Pyoluteorins exhibit diverse biological activities, making them attractive targets for further research and potential applications.

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